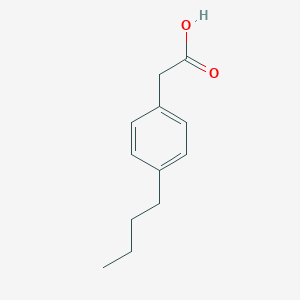

(4-Butylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-butylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-10-5-7-11(8-6-10)9-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVMLIKBAVUPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364826 | |

| Record name | (4-butylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14377-19-6 | |

| Record name | 4-Butylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14377-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-butylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-butylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Butylphenyl)acetic acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Butylphenyl)acetic Acid

This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies necessary for their work. This document distinguishes between the two common isomers: (4-n-butylphenyl)acetic acid and (4-tert-butylphenyl)acetic acid.

Chemical Identity

This compound is an organic compound containing a phenylacetic acid core substituted with a butyl group. The position of the butyl group is at the para-position (position 4) of the phenyl ring. The nature of the butyl group (n-butyl or tert-butyl) significantly influences the compound's physical properties.

Table 1: Chemical Identifiers for this compound Isomers

| Identifier | (4-n-butylphenyl)acetic acid | (4-tert-butylphenyl)acetic acid |

| IUPAC Name | 2-(4-butylphenyl)acetic acid | 2-(4-tert-butylphenyl)acetic acid[1][2] |

| CAS Number | 14377-19-6[3] | 32857-63-9[1][4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₆O₂[3] | C₁₂H₁₆O₂[1][4][5][6] |

| Molecular Weight | 192.25 g/mol [3] | 192.25 g/mol [1][4][5][6] |

| Canonical SMILES | CCCCC1=CC=C(C=C1)CC(=O)O | CC(C)(C)C1=CC=C(C=C1)CC(=O)O[1][2] |

| InChI Key | RUAYXHSDAMWEDR-UHFFFAOYSA-N | RUAYXHSDAMWEDR-UHFFFAOYSA-N[1][2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physical and Chemical Properties of this compound Isomers

| Property | (4-n-butylphenyl)acetic acid | (4-tert-butylphenyl)acetic acid |

| Physical Form | Not specified | Crystal - Powder, White to Almost white powder to crystal[4] |

| Melting Point | Not specified | 77-78 °C[4][7], 81°C[1] |

| Boiling Point | 318.8 °C at 760 mmHg[3] | 302.8 ± 11.0 °C (Predicted)[4][7] |

| Density | 1.052 g/cm³[3] | 1.047 ± 0.06 g/cm³ (Predicted)[4] |

| pKa | Not specified | 4.41 ± 0.10 (Predicted)[4] |

| Solubility | Not specified | Soluble in Methanol[4][8] |

| Refractive Index | 1.527[3] | Not specified |

| Flash Point | 215.9 °C[3] | 199.9 ± 14.4 °C[7] |

| Vapor Pressure | 0.000147 mmHg at 25°C[3] | Not specified |

Spectral Data

Spectral data is essential for the structural confirmation of (4-tert-butylphenyl)acetic acid.

Table 3: Spectral Data for (4-tert-butylphenyl)acetic acid

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 8.48 (s, 1H) ppm[4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 ppm[4] |

Experimental Protocols

Synthesis of (4-tert-Butylphenyl)acetic acid

A common method for the synthesis of (4-tert-butylphenyl)acetic acid involves the hydrolysis of its corresponding methyl ester.[4] Another approach involves the Willgerodt-Kindler reaction starting from p-tert-butyl acetophenone.[9]

Protocol 1: Hydrolysis of Methyl 4-tert-butylphenylacetate [4]

-

Dissolve methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) in methanol (160 mL).

-

Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) sequentially to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the volatile solvent by distillation under reduced pressure.

-

Dilute the residue with water.

-

Acidify the mixture with 1 N sulfuric acid solution to a pH of 4.

-

Filter the precipitated solid.

-

Wash the solid with water.

-

Dry the solid to afford 4-tert-butylphenylacetic acid.

Protocol 2: Willgerodt-Kindler Reaction and Hydrolysis [9]

-

Combine p-tert-butyl acetophenone (200g), morpholine (216g), and sulfur (92g) in a three-necked flask equipped with a stirrer and reflux condenser.

-

Heat the mixture with constant stirring, raising the temperature from 110 °C to 210 °C, and maintain the reaction for 12 hours.

-

Cool the reaction solution to 80 °C and pour it into 500 mL of dehydrated alcohol to precipitate the thiomorpholide intermediate.

-

Acidify 100g of the intermediate in a solution of 150 mL glacial acetic acid and 25 mL concentrated sulfuric acid at 114-118 °C for 3 hours.

-

Pour the acidified reaction solution into cold water and cool for 10 hours to obtain the crude product.

-

Recrystallize the crude product from a 50% aqueous ethanolic solution to yield pure (4-tert-butylphenyl)acetic acid.

Purification

Recrystallization is a common method for the purification of this compound. For the tert-butyl isomer, a 50% aqueous ethanol solution can be used.[9] Column chromatography can also be employed for purification.

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., 50% aqueous ethanol).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (4-tert-butylphenyl)acetic acid via the Willgerodt-Kindler reaction followed by hydrolysis.

Caption: Synthesis workflow for (4-tert-butylphenyl)acetic acid.

Biological Activity

(4-tert-Butylphenyl)acetic acid is known to be a metabolite of the acaricide Fenazaquin.[2] While some related phenol compounds, such as 2,4-di-tert-butylphenol, exhibit a range of biological activities including antimicrobial and antioxidant effects, specific signaling pathways for this compound are not well-documented in the reviewed literature.[10][11] Further research is required to elucidate the specific biological roles and mechanisms of action of this compound isomers.

Safety Information

For (4-tert-butylphenyl)acetic acid, the following GHS hazard statements have been reported:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

Standard precautionary statements such as P280 (wear protective gloves/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are recommended.[4][8] Users should always consult the material safety data sheet (MSDS) before handling this chemical.

References

- 1. 4-tert-Butylphenylacetic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Benzeneacetic acid, 4-(1,1-dimethylethyl)- | C12H16O2 | CID 118343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14377-19-6 [chemnet.com]

- 4. 4-TERT-BUTYLPHENYLACETIC ACID | 32857-63-9 [chemicalbook.com]

- 5. 32857-63-9|2-(4-(tert-Butyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]

- 6. (4-tert-Butylphenyl)acetic acid [oakwoodchemical.com]

- 7. (4-tert-butylphenyl)acetic acid | CAS#:32857-63-9 | Chemsrc [chemsrc.com]

- 8. 4-tert-Butylphenylacetic Acid | 32857-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 10. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (4-butylphenyl)acetic acid from p-tert-butyl acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-butylphenyl)acetic acid, a valuable intermediate in the chemical and pharmaceutical industries. The primary focus is on the conversion of p-tert-butyl acetophenone via the Willgerodt-Kindler reaction, a robust and efficient method for this transformation. This document outlines the reaction pathways, provides detailed experimental protocols, and presents key quantitative data to support research and development efforts.

Synthetic Pathway Overview

The synthesis of this compound from p-tert-butyl acetophenone is effectively achieved through a two-step process known as the Willgerodt-Kindler reaction.[1] This reaction converts aryl alkyl ketones into the corresponding carboxylic acids (after hydrolysis) by reacting them with an amine and elemental sulfur.[1]

The first step involves the formation of a thiomorpholide intermediate, 2-(4-tert-butylphenyl)-1-morpholinoethanethione, from p-tert-butyl acetophenone, morpholine, and sulfur.[2] The second step is the hydrolysis of this thioamide intermediate to yield the final product, this compound.[2][3]

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione

This step can be performed using either conventional heating or microwave irradiation.

Method A: Conventional Heating

This protocol is adapted from a patented procedure.[2]

-

To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add p-tert-butyl acetophenone (200 g), morpholine (216 g), and sulfur (92 g).[2]

-

Stir the mixture continuously while heating. The temperature should be gradually increased from 110°C, where boiling begins, to a final reaction temperature of 210°C.[2]

-

Maintain the reaction at 210°C for 12 hours.[2]

-

After 12 hours, cool the reaction mixture to 80°C.[2]

-

Pour the warm reaction solution into 500 mL of anhydrous ethanol to precipitate the product.[2]

-

Filter the resulting yellow precipitate, which is the thioamide intermediate, and proceed to the hydrolysis step.[2]

Method B: Microwave-Assisted Synthesis

This method, adapted from the synthesis of a similar compound, offers a significant reduction in reaction time.[4]

-

In a microwave-safe vessel, combine 4-isobutylacetophenone (as a proxy for p-tert-butyl acetophenone, 150 mmol), morpholine (0.5 mol), elemental sulfur (0.3 mol), and 1-methyl-2-pyrrolidone (NMP) as the solvent.[4]

-

Seal the vessel and subject it to microwave irradiation at 160°C for 20 minutes.[4]

-

After cooling, the reaction mixture containing the thioamide intermediate can be used directly in the next step.[4]

Step 2: Hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione

The hydrolysis of the thioamide intermediate can be achieved under either acidic or basic conditions.

Method A: Acidic Hydrolysis

This protocol is based on a patented method and a published crystallographic study.[2][3]

-

In a suitable reaction vessel, combine the crude thioamide intermediate (e.g., 100 g) with glacial acetic acid (150 mL), concentrated (98%) sulfuric acid (25 mL), and water (30 mL).[2][3]

-

Maintain this temperature for 3 hours, or until the reaction mixture turns dark green.[2][3]

-

Cool the reaction mixture to room temperature.[2]

-

Pour the cooled mixture into cold water to precipitate the crude this compound.[2]

-

Allow the mixture to stand for 10 hours to ensure complete precipitation.[2]

-

Collect the crude product by filtration.[2]

Method B: Basic Hydrolysis

This protocol is adapted from a procedure for a similar compound and is suitable for both conventional and microwave heating.[4]

-

To the reaction mixture from Step 1, add a 3N alcoholic solution of potassium hydroxide (KOH) (250 mL).[4]

-

Conventional Heating: Stir the mixture at 110°C for 12 hours.[4]

-

Microwave-Assisted: Irradiate the mixture at 150°C for 20 minutes.[4]

-

After cooling, add 200 mL of water to the reaction mixture.[4]

-

Wash the aqueous solution with diethyl ether (3 x volume) to remove neutral impurities.[4]

-

Acidify the aqueous phase to pH 2 with 2N hydrochloric acid (HCl) to precipitate the product.[4]

-

Extract the product into dichloromethane.[4]

Purification of this compound

The crude product obtained from the hydrolysis step can be purified by recrystallization.

-

Dissolve the crude this compound in a minimal amount of a hot 50% aqueous ethanol solution.[2]

-

If the solution is colored, it can be decolorized with activated carbon.[4]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the pure, transparent crystals of this compound by filtration, wash with a small amount of cold 50% ethanol, and dry under vacuum.[2] A purity of up to 100% can be achieved with this method.[2] An overall yield of 95% with >99% HPLC purity has been reported for a similar synthesis.[4]

Data Presentation

Quantitative Data for Synthesis

Table 1: Reaction Parameters for Thioamide Formation (Step 1)

| Parameter | Conventional Heating[2] | Microwave-Assisted[4] |

| Starting Ketone | p-tert-butyl acetophenone | 4-isobutylacetophenone |

| Reagents | Morpholine, Sulfur | Morpholine, Sulfur |

| Solvent | None (neat) | NMP |

| Temperature | 210°C | 160°C |

| Time | 12 hours | 20 minutes |

| Yield | Not specified | 94% (of thioamide) |

Table 2: Reaction Parameters for Hydrolysis (Step 2)

| Parameter | Acidic Hydrolysis[2] | Basic Hydrolysis (Conv.)[4] | Basic Hydrolysis (MW)[4] |

| Reagents | Acetic acid, Sulfuric acid, Water | Alcoholic KOH (3N) | Alcoholic KOH (3N) |

| Temperature | 114-118°C | 110°C | 150°C |

| Time | 3 hours | 12 hours | 20 minutes |

| Overall Yield | Not specified | 95% | 95% |

| Purity | 100% (after recrystallization) | >99% (HPLC) | >99% (HPLC) |

Spectroscopic Data

Table 3: NMR Data for (4-tert-butylphenyl)acetic acid [5]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 1.32 | s | -C(CH₃)₃ (9H) |

| 3.60 | s | -CH₂COOH (2H) | |

| 7.22 | d | Aromatic CH (2H) | |

| 7.35 | d | Aromatic CH (2H) | |

| ¹³C NMR | 31.49 | -C(CH₃)₃ | |

| 34.62 | -C(CH₃)₃ | ||

| 40.84 | -CH₂COOH | ||

| 125.70 | Aromatic CH | ||

| 129.16 | Aromatic CH | ||

| 130.57 | Aromatic C-CH₂ | ||

| 150.29 | Aromatic C-C(CH₃)₃ | ||

| 177.92 | -COOH |

Note: NMR data recorded in CDCl₃.[5]

Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the purified final product, incorporating the key steps of reaction, workup, and purification.

Caption: Overall experimental workflow for the synthesis.

Conclusion

The Willgerodt-Kindler reaction provides a reliable and high-yielding pathway for the synthesis of this compound from p-tert-butyl acetophenone. The methodologies presented, including both conventional and microwave-assisted techniques, offer flexibility in terms of reaction time and equipment. The detailed protocols and compiled data in this guide serve as a valuable resource for chemists and researchers in the fields of organic synthesis and drug development, enabling the efficient production of this important chemical intermediate.

References

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 3. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. 4-TERT-BUTYLPHENYLACETIC ACID | 32857-63-9 [chemicalbook.com]

An In-depth Technical Guide to (4-Butylphenyl)acetic Acid (CAS: 32857-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Butylphenyl)acetic acid, specifically (4-tert-Butylphenyl)acetic acid, is an organic compound with the CAS number 32857-63-9. While its primary applications and biological activities are not extensively documented in publicly available literature, its structural similarity to known anti-inflammatory agents and its identification as a metabolite of the insecticide Fenazaquin suggest potential areas for further investigation.[1][2] This technical guide provides a comprehensive overview of its known physicochemical properties, synthesis methods, and potential biological activities, along with detailed experimental protocols for its study.

Physicochemical Properties

A summary of the key physicochemical properties of (4-tert-Butylphenyl)acetic acid is presented in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Melting Point | 77-78 °C | [3] |

| Boiling Point | 302.8 ± 11.0 °C (Predicted) | [3] |

| Density | 1.047 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.41 ± 0.10 (Predicted) | |

| Appearance | White to almost white powder/crystal | [4] |

| Solubility | Soluble in Methanol | |

| InChIKey | RUAYXHSDAMWEDR-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)C1=CC=C(C=C1)CC(=O)O |

Synthesis of (4-tert-Butylphenyl)acetic acid

Several methods for the synthesis of (4-tert-Butylphenyl)acetic acid have been reported. Below are detailed experimental protocols for two common approaches.

Synthesis via Hydrolysis of Methyl (4-tert-Butylphenyl)acetate

This method involves the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.

Experimental Protocol:

-

Dissolve methyl (4-tert-butylphenyl)acetate (4.13 g, 20 mmol) in methanol (160 mL).

-

Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the volatile solvent by distillation under reduced pressure.

-

Dilute the residue with water and acidify to pH 4 with a 1 N sulfuric acid solution.

-

Filter the precipitated solid, wash with water, and dry to obtain (4-tert-Butylphenyl)acetic acid as a white solid.

Synthesis from p-tert-Butyl Acetophenone (Willgerodt-Kindler Reaction)

This multi-step synthesis utilizes p-tert-butyl acetophenone as the starting material.

Experimental Protocol:

-

In a flask equipped with a stirrer and reflux condenser, combine p-tert-butyl acetophenone (200g), morpholine (216g), and sulfur (92g).[5]

-

Heat the mixture with constant stirring, gradually increasing the temperature from 110 °C to 210 °C, and maintain the reaction for 12 hours.[5]

-

Cool the reaction mixture to 80 °C and pour it into 500 mL of anhydrous ethanol to precipitate the thiomorpholide intermediate.[5]

-

Isolate the yellow precipitate and add 100g of it to a solution of 150 mL of glacial acetic acid and 25 mL of 98% sulfuric acid.[5]

-

Heat the acidification reaction to 114-118 °C for 3 hours.[5]

-

Pour the reaction solution into cold water and cool for 10 hours to precipitate the crude (4-tert-Butylphenyl)acetic acid.[5]

-

Recrystallize the crude product from a 50% aqueous ethanol solution to obtain the pure crystalline product.[5]

Spectroscopic Data

The structure of (4-tert-Butylphenyl)acetic acid can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H) ppm |

| ¹³C NMR (101 MHz, CDCl₃) | δ 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 ppm |

Biological Activity and Potential Mechanisms of Action

The biological activity of (4-tert-Butylphenyl)acetic acid is not well-characterized. However, based on its chemical structure and its relation to other compounds, several potential areas of activity can be hypothesized.

Metabolite of Fenazaquin

(4-tert-Butylphenyl)acetic acid has been identified as a metabolite of the insecticide Fenazaquin, designated as metabolite NN6.[1][2] Fenazaquin itself is known to inhibit mitochondrial electron transport at Complex I.[2] The toxicity of the NN6 metabolite is not extensively detailed, but understanding its formation and clearance is important in the overall safety assessment of Fenazaquin.

Metabolic conversion of Fenazaquin.

Potential Anti-inflammatory Activity

Many phenylacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key to the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that (4-tert-Butylphenyl)acetic acid could possess similar inhibitory activities.

Hypothesized anti-inflammatory mechanism.

Potential Cytotoxic Activity

Some acetic acid derivatives have been shown to induce apoptosis and exhibit cytotoxic effects against cancer cell lines.[6][7][8] The underlying mechanisms can involve the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways. Further research is needed to determine if (4-tert-Butylphenyl)acetic acid possesses such properties.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of (4-tert-Butylphenyl)acetic acid, a series of in vitro assays can be employed.

General workflow for biological evaluation.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of (4-tert-Butylphenyl)acetic acid and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9]

-

Incubation: Incubate the plate for 1.5 hours at 37 °C.[9]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37 °C and measure the absorbance at 492 nm using a microplate reader.[9]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Experimental Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound solution to the inhibitor wells. For control wells, add the solvent used for the test compound.[10]

-

Incubation: Incubate the plate for 5 minutes at 25 °C.[10]

-

Substrate Addition: Add 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells to initiate the reaction.[10]

-

Second Incubation: Incubate the plate for another 2 minutes at 25 °C.[10]

-

Absorbance Measurement: Read the absorbance at 590 nm.[10]

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on lipoxygenase activity by measuring the formation of hydroperoxides from linoleic acid.

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound dissolved in ethanol (0.1 mL), soybean lipoxygenase solution (250 U/mL in 0.9% NaCl, 0.2 mL), and sodium linoleate (100 µM) in Tris-HCl buffer (pH 9.0, 2.7 mL).[5]

-

Reaction Monitoring: Monitor the reaction for 7 minutes at 28 °C by recording the increase in absorbance at 234 nm, which corresponds to the formation of 13-hydroperoxy-linoleic acid.[5]

-

Control: Use a reaction mixture without the test compound as a control.

-

Reference: Use a known LOX inhibitor, such as nordihydroguaiaretic acid, as a positive control.[5]

Conclusion and Future Directions

(4-tert-Butylphenyl)acetic acid is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities are largely unexplored, its structural features and its role as a metabolite of a known bioactive compound suggest that it warrants further investigation, particularly in the areas of anti-inflammatory and cytotoxic activities. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and structurally related molecules. Future research should focus on in-depth in vitro and in vivo studies to elucidate its specific molecular targets and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Fenazaquin | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.3.4. In Vitro Evaluation of Lipoxygenase Activity [bio-protocol.org]

- 6. Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetic acid is an oxidative stressor in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to (4-butylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-butylphenyl)acetic acid, a derivative of phenylacetic acid, is a compound of interest in chemical synthesis and potentially in pharmacological research. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its known properties in a structured format. This document is intended to serve as a foundational resource for researchers and professionals working with this compound.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with a butyl group at the para position and an acetic acid moiety. The butyl group is specifically a tert-butyl group in the most commonly referenced form of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (4-tert-butylphenyl)acetic acid is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Melting Point | 77-83 °C |

| Boiling Point | 302.8 ± 11.0 °C at 760 mmHg |

| Density | 1.047 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.41 ± 0.10 (Predicted) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol. |

| InChI Key | RUAYXHSDAMWEDR-UHFFFAOYSA-N |

| CAS Number | 32857-63-9 |

Crystal Structure

A single-crystal X-ray diffraction study has been conducted on (4-tert-butylphenyl)acetic acid. The crystal structure reveals a monoclinic system. In the solid state, molecules of (4-tert-butylphenyl)acetic acid form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[1] The plane of the carboxylic acid group is nearly perpendicular to the benzene ring, with a dihedral angle of approximately 80.9°.[1]

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.209(2) Å |

| b | 12.442(3) Å |

| c | 17.250(5) Å |

| β | 104.625(12)° |

| Volume | 2327.8(10) ų |

| Z | 8 |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Willgerodt-Kindler Reaction

This method involves the reaction of 4-tert-butylacetophenone with morpholine and elemental sulfur to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

-

Thioamide Formation: In a round-bottom flask, combine 4-tert-butylacetophenone, morpholine, and elemental sulfur. The mixture is heated under reflux.

-

Hydrolysis: The resulting thioamide intermediate, 2-(4-tert-butylphenyl)-1-morpholinoethanethione, is then hydrolyzed. This is achieved by heating the intermediate in a mixture of acetic acid, sulfuric acid, and water.[1] The reaction is heated until the mixture turns a dark-green color.[1]

-

Isolation and Purification: After cooling, the solid product is separated by filtration. The crude product can be purified by recrystallization from an ethanol-water mixture to yield colorless prisms of (4-tert-butylphenyl)acetic acid.[1]

Hydrolysis of Methyl (4-butylphenyl)acetate

This is a straightforward hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis via Ester Hydrolysis

-

Reaction Setup: Methyl (4-tert-butylphenyl)acetate is dissolved in a suitable solvent such as methanol.

-

Hydrolysis: An aqueous solution of a base, such as sodium hydroxide, is added to the solution of the ester. The reaction mixture is stirred, typically at room temperature, overnight.

-

Workup and Isolation: The volatile solvent is removed under reduced pressure. The residue is diluted with water and then acidified with a mineral acid (e.g., 1N sulfuric acid) to a pH of approximately 4. The precipitated solid is collected by filtration, washed with water, and dried to afford the final product.

The logical workflow for the synthesis and subsequent characterization of this compound is depicted in the following diagram.

Analytical Characterization

Spectroscopic Data

The following table summarizes the key spectroscopic data for (4-tert-butylphenyl)acetic acid.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.32 (s, 9H, C(CH₃)₃), 3.60 (s, 2H, CH₂), 7.22 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 8.48 (s, 1H, COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 |

| FT-IR | Characteristic peaks for O-H (carboxylic acid), C-H (aliphatic and aromatic), C=O (carboxylic acid), and C=C (aromatic) stretching are expected. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 192.1150. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (4-tert-butylphenyl)acetic acid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.

-

Data Processing: Process the acquired free induction decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique will depend on the instrument available; electron ionization (EI) or electrospray ionization (ESI) are common. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in defined signaling pathways within mammalian systems. While research has been conducted on the biological activities of phenylacetic acid and its derivatives in various contexts, including bacterial metabolism and as plant auxins, a direct link to a specific signaling cascade for the title compound has not been established. Therefore, a diagrammatic representation of a signaling pathway is not provided to avoid speculation. Researchers are encouraged to investigate the potential biological targets and mechanisms of action of this compound.

The molecular structure of this compound can be visualized as follows:

Safety Information

(4-tert-butylphenyl)acetic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area, such as a fume hood.[3]

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The provided data and experimental protocols offer a solid foundation for researchers and scientists working with this compound. Further investigation into its biological activities and potential pharmacological applications is warranted.

References

An In-depth Technical Guide to the Solubility of (4-butylphenyl)acetic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-butylphenyl)acetic acid, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information and quantitative data for the parent compound, phenylacetic acid, as a relevant proxy. The guide details established experimental protocols for determining solubility, offering a robust framework for researchers to ascertain the solubility of this compound and its analogs. Furthermore, this document includes a visualization of a standard solubility determination workflow and the metabolic pathway associated with the parent compound of a structurally similar molecule, providing practical context for its application and potential biological relevance.

Introduction

This compound is an aromatic carboxylic acid with a butyl group substituent on the phenyl ring. Its molecular structure, combining a hydrophilic carboxylic acid group with a lipophilic butylphenyl group, suggests a solubility profile that is dependent on the polarity of the solvent. Understanding the solubility of this compound is critical for a range of applications, including its use as a synthetic intermediate, in the development of fragrance compounds, and for toxicological and pharmacological studies.[1] This guide aims to provide a detailed technical resource for professionals working with this compound, focusing on its solubility in various solvents, methods for its experimental determination, and its known biological context.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Solubility Profile

Qualitative Solubility

Qualitative information suggests that this compound exhibits solubility in polar organic solvents. It is known to be soluble in methanol.[3] Furthermore, a common laboratory practice involves the recrystallization of (4-tert-butylphenyl)acetic acid from a 50% ethanol/water solution, which indicates at least partial solubility in both ethanol and water.[1]

Quantitative Solubility Data (Proxy Data)

| Solvent | Temperature (°C) | Solubility of Phenylacetic Acid ( g/100 mL) |

| Water | 20 | 1.66 |

| Ethanol | - | Soluble |

| Diethyl Ether | - | Soluble |

Data for phenylacetic acid is provided as a proxy due to the lack of specific data for this compound.

An estimated aqueous solubility for the structurally related ester, para-tert-butyl phenyl acetate, is 49.19 mg/L at 25°C.[4] While this is not directly comparable to the carboxylic acid, it further suggests that the introduction of a butyl group significantly impacts aqueous solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[5] This protocol provides a reliable way to obtain accurate and reproducible solubility data.

Materials

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid remains at the bottom.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated HPLC or other appropriate analytical method.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

Caption: Experimental workflow for the shake-flask solubility determination method.

Biological Relevance and Signaling Pathways

(4-tert-butylphenyl)acetic acid has been identified as a metabolite of the pesticide Fenazaquin.[6] The primary mechanism of action of Fenazaquin is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[6] This inhibition disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction and toxicity.

The metabolic transformation of Fenazaquin to (4-tert-butylphenyl)acetic acid involves the cleavage of the ether linkage and subsequent oxidation of the resulting alcohol.[6] Understanding this metabolic pathway is crucial for assessing the toxicological profile and environmental fate of Fenazaquin.

Caption: Inhibition of mitochondrial Complex I by Fenazaquin and its metabolism.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While quantitative data for the title compound remains elusive, qualitative information and proxy data from phenylacetic acid provide a foundational understanding for researchers. The detailed experimental protocol for the shake-flask method offers a clear path for the precise determination of its solubility in various solvents. Furthermore, the identification of (4-tert-butylphenyl)acetic acid as a metabolite of the mitochondrial inhibitor Fenazaquin provides a significant biological context, highlighting the importance of understanding its physicochemical properties for toxicological and environmental assessments. Future research should focus on generating precise quantitative solubility data for this compound in a range of pharmaceutically and industrially relevant solvents to further enhance its utility in scientific and developmental applications.

References

- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 2. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-TERT-BUTYLPHENYLACETIC ACID | 32857-63-9 [chemicalbook.com]

- 4. para-tert-butyl phenyl acetate, 3056-64-2 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Fenazaquin | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of (4-butylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-butylphenyl)acetic acid, a key intermediate in various chemical syntheses. The document presents quantitative nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.25 | s | 1H | -COOH |

| 7.18 | d, J = 8.0 Hz | 2H | Ar-H |

| 7.12 | d, J = 8.0 Hz | 2H | Ar-H |

| 3.60 | s | 2H | -CH₂COOH |

| 2.58 | t, J = 7.7 Hz | 2H | Ar-CH₂- |

| 1.58 | m | 2H | -CH₂CH₂CH₃ |

| 1.35 | m | 2H | -CH₂CH₃ |

| 0.92 | t, J = 7.4 Hz | 3H | -CH₃ |

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | -C OOH |

| 141.2 | Ar-C |

| 131.0 | Ar-C |

| 129.5 | Ar-C H |

| 128.8 | Ar-C H |

| 40.7 | -C H₂COOH |

| 35.2 | Ar-C H₂- |

| 33.5 | -C H₂CH₂CH₃ |

| 22.3 | -C H₂CH₃ |

| 13.9 | -C H₃ |

Table 3: IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2858 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1705 | Strong | C=O stretch (Carboxylic Acid) |

| 1465 | Medium | C-H bend (Alkyl) |

| 1415 | Medium | O-H bend (Carboxylic Acid) |

| 1298 | Strong | C-O stretch (Carboxylic Acid) |

| 825 | Strong | C-H bend (p-disubstituted benzene) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 192.1 | 45 | [M]⁺ |

| 149.1 | 100 | [M - COOH]⁺ |

| 105.1 | 55 | [C₈H₉]⁺ |

| 91.1 | 30 | [C₇H₇]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid this compound was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced via the GC, and the mass spectrum was obtained by scanning a mass-to-charge (m/z) range of 50-500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Uncharted Territory: The Biological Activities of (4-butylphenyl)acetic acid – A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-butylphenyl)acetic acid, a derivative of phenylacetic acid, presents a chemical structure of interest within the broader landscape of pharmacologically active molecules. However, a comprehensive review of the scientific literature reveals a significant scarcity of data pertaining to its specific biological activities. This technical guide addresses this knowledge gap by first confirming the limited availability of direct research on this compound. Subsequently, it provides a detailed overview of the closely related isomer, (4-tert-butylphenyl)acetic acid, for which more extensive chemical synthesis and characterization data are available, although pharmacological data remains elusive. This document serves as a foundational resource for researchers, highlighting a potential area for novel investigation into the biological effects of this compound and its structural analogs.

Introduction: The Phenylacetic Acid Scaffold in Pharmacology

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse and significant biological activities. The foundational structure, consisting of a phenyl group attached to an acetic acid moiety, serves as a versatile scaffold for the development of therapeutic agents. Notably, this scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ibuprofen. The nature and position of substituents on the phenyl ring play a crucial role in determining the pharmacological profile, including potency, selectivity, and mechanism of action. The butylphenyl variant, specifically this compound, logically falls within this family of compounds with potential biological relevance.

This compound: A Conspicuous Absence of Biological Data

Despite the pharmacological precedent set by other phenylacetic acid derivatives, a rigorous and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yields no significant reports on the biological activities of this compound. The search for data on its pharmacology, toxicology, mechanism of action, or any in vitro or in vivo studies has been exhaustive and unproductive. This striking lack of information suggests that this compound has not been a primary focus of biological investigation to date.

The Closely Related Isomer: (4-tert-butylphenyl)acetic acid

In contrast to the n-butyl isomer, its branched-chain counterpart, (4-tert-butylphenyl)acetic acid, is more frequently documented in the chemical literature. However, the available information is predominantly centered on its synthesis and physicochemical properties, rather than its biological effects.

Synthesis of (4-tert-butylphenyl)acetic acid

The synthesis of (4-tert-butylphenyl)acetic acid is well-described. One common method involves the hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione in a solution of acetic acid, sulfuric acid, and water. Another approach detailed in patent literature describes a multi-step process starting from p-tert-butyl acetophenone, morpholine, and sulfur, followed by acidification to yield the final product[1].

The workflow for a typical synthesis can be generalized as follows:

Caption: Generalized workflow for the synthesis of (4-tert-butylphenyl)acetic acid.

Physicochemical Properties of (4-tert-butylphenyl)acetic acid

The structural and physical properties of (4-tert-butylphenyl)acetic acid have been characterized. X-ray crystallography studies have revealed that in the solid state, the carboxylic acid group is nearly perpendicular to the benzene ring. Molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.

Table 1: Physicochemical Properties of (4-tert-butylphenyl)acetic acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Melting Point | 77-78 °C | [3] |

| Boiling Point | 302.8 ± 11.0 °C (Predicted) | [3] |

| pKa | 4.41 ± 0.10 (Predicted) | [3] |

| Appearance | White to almost white powder/crystal | [3] |

Potential Biological Activities: An Extrapolation from Structurally Related Compounds

Given the absence of direct data for this compound, it is reasonable to hypothesize its potential biological activities based on structurally related compounds, particularly other NSAIDs containing the phenylacetic acid moiety.

Anti-inflammatory Activity

Many phenylacetic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is plausible that this compound could exhibit similar properties. The butyl group at the para position might influence the compound's binding affinity and selectivity for COX-1 and COX-2 isoforms.

The general mechanism of COX inhibition by NSAIDs can be visualized as follows:

Caption: Hypothetical inhibition of the COX pathway by this compound.

Future Directions and Conclusion

The absence of biological data for this compound presents a clear opportunity for future research. Key areas for investigation would include:

-

In vitro screening: Initial studies should focus on a broad range of biological targets, including but not limited to, COX-1 and COX-2 enzymes, lipoxygenases, and various receptors and ion channels.

-

Cytotoxicity assays: Evaluation of the compound's effect on various cell lines would provide initial toxicological data.

-

In vivo studies: Should in vitro studies yield promising results, subsequent investigations in animal models would be warranted to assess its anti-inflammatory, analgesic, and other potential therapeutic effects, as well as its pharmacokinetic and toxicological profile.

References

The Therapeutic Potential of (4-butylphenyl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Butylphenyl)acetic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, primarily in the realms of anti-inflammatory and anticancer applications. This technical guide provides a comprehensive overview of the current understanding of these molecules, including their synthesis, mechanisms of action, and preclinical evaluation. Detailed experimental protocols for key assays are provided, alongside visualizations of critical signaling pathways to facilitate further research and development in this area. While extensive quantitative data for a broad range of specific this compound derivatives remains an area for future investigation, this guide consolidates the existing knowledge to serve as a foundational resource for the scientific community.

Introduction

This compound is a carboxylic acid and a derivative of phenylacetic acid. Phenylacetic acid and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structural modifications of the phenylacetic acid scaffold have led to the development of numerous clinically significant drugs. This guide focuses on derivatives of this compound, exploring their potential as therapeutic agents.

Therapeutic Applications

The primary therapeutic applications of this compound derivatives investigated to date are in the fields of inflammation and oncology.

Anti-inflammatory Activity

This compound derivatives have been explored for their anti-inflammatory effects, which are believed to be mediated primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting COX-2, these derivatives can effectively reduce inflammation and associated pain.

Anticancer Activity

Several studies have highlighted the potential of phenylacetic acid derivatives as anticancer agents. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. While specific data on this compound derivatives is limited, the general class of phenylacetic acids has shown activity against various cancer cell lines.

Quantitative Data

Comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in the public domain. However, data from related phenylacetic acid and aryl propionic acid derivatives can provide valuable insights into their potential potency. The following tables summarize representative data from the literature for these broader classes of compounds.

Table 1: In Vitro Anti-inflammatory Activity of Phenylacetic Acid Derivatives (Representative Data)

| Compound Class | Assay | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Phenylacetic Acid Derivatives | COX-1 Inhibition | COX-1 | >100 | Indomethacin | 0.1 |

| Phenylacetic Acid Derivatives | COX-2 Inhibition | COX-2 | 5.2 | Indomethacin | 1.5 |

Note: This data is illustrative and represents findings for general phenylacetic acid derivatives, not specifically this compound derivatives.

Table 2: In Vitro Cytotoxicity of Phenylacetic Acid Derivatives Against Cancer Cell Lines (Representative Data)

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Phenylacetamide Derivatives | MCF-7 (Breast Cancer) | MTT | 0.7 - 9 | Doxorubicin | 2.63 |

| Phenylacetamide Derivatives | MDA-MB-468 (Breast Cancer) | MTT | 0.6 - 87 | Doxorubicin | 0.38 |

| Phenylacetamide Derivatives | PC-12 (Pheochromocytoma) | MTT | 0.6 - 77 | Doxorubicin | 2.6 |

Source: Adapted from various studies on phenylacetamide derivatives.[2] Note: This data is for a broader class of compounds and not specific to this compound derivatives.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound is described in the patent literature. One common method involves the hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione.[3]

Procedure:

-

A solution of 2-(4-tert-butylphenyl)-1-morpholinoethanethione (55 g) is prepared in a mixture of acetic acid (150 ml), sulfuric acid (25 ml, 98%), and water (30 ml).

-

The mixture is heated to 390 K until the color changes to dark green.

-

After cooling to room temperature, the solid product is separated.

-

Recrystallization from an ethanol-water solution (1:1 v/v) yields colorless prisms of (4-tert-butylphenyl)acetic acid.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

1% (w/v) carrageenan solution in saline

-

Test compound (e.g., a this compound derivative)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

The basal paw volume of each rat is measured using a plethysmometer.

-

Animals are divided into groups: control, reference, and test groups (receiving different doses of the test compound).

-

The test compound or reference drug is administered orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included.

-

The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated for each concentration of the test compound relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compound

-

Detection reagent (e.g., a fluorescent probe or ELISA-based detection of prostaglandins)

-

Microplate reader

Procedure:

-

The COX enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.

-

The enzymatic reaction is initiated by adding arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of prostaglandin produced is quantified using a suitable detection method.[4][5][6][7][8]

-

The percentage of inhibition of COX activity is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are intrinsically linked to their ability to modulate specific signaling pathways.

Cyclooxygenase-2 (COX-2) Pathway in Inflammation

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs), including phenylacetic acid derivatives, are primarily attributed to the inhibition of the COX-2 enzyme.

Caption: COX-2 signaling pathway in inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Its dysregulation is implicated in various diseases, including cancer. Phenylacetic acid derivatives may exert their therapeutic effects by modulating this pathway.[9][10][11]

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.

Caption: MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound derivatives hold considerable promise as therapeutic agents, particularly for inflammatory diseases and cancer. Their mechanism of action is likely multifaceted, involving the inhibition of key inflammatory enzymes like COX-2 and the modulation of critical signaling pathways such as NF-κB and MAPK.

To fully realize the therapeutic potential of this class of compounds, further research is warranted. Key future directions include:

-

Synthesis and Screening of Novel Derivatives: A systematic synthesis and screening of a library of this compound derivatives are needed to identify lead compounds with enhanced potency and selectivity.

-

Comprehensive Preclinical Evaluation: Rigorous preclinical studies, including in vivo efficacy and toxicity assessments, are essential to validate the therapeutic potential of promising candidates.

-

Elucidation of Detailed Mechanisms of Action: Further investigation into the precise molecular targets and signaling pathways modulated by these derivatives will provide a deeper understanding of their therapeutic effects and may reveal novel applications.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as clinical candidates.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound derivatives as a new generation of therapeutic agents.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 5. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. academicjournals.org [academicjournals.org]

- 8. cusabio.com [cusabio.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

The Genesis of a Therapeutic Mainstay: An In-depth Technical Guide to the History and Discovery of Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in the edifice of modern pharmacology. From their humble origins as plant growth regulators to their celebrated status as potent non-steroidal anti-inflammatory drugs (NSAIDs), the journey of these molecules is a testament to the power of chemical modification in tailoring biological activity. This technical guide delves into the rich history of phenylacetic acid, charting its discovery, the evolution of its synthesis, and the seminal findings that led to the development of life-changing medicines. We will explore the key experimental protocols that underpin its synthesis and biological evaluation, present comparative data to inform research and development, and visualize the intricate signaling pathways and experimental workflows that govern its action and application.

A Historical Perspective: From Phytohormones to Pharmaceuticals

The story of phenylacetic acid begins not in the pharmacy, but in the realm of botany. It was first identified as a naturally occurring auxin, a class of plant hormones that regulate growth and development.[1] While its effects were found to be weaker than the more prominent auxin, indole-3-acetic acid, its presence in a wide variety of plants hinted at its biological significance.[1]

The transition of phenylacetic acid derivatives from agriculture to medicine was a pivotal moment in therapeutic history. The mid-20th century saw a surge in the development of synthetic anti-inflammatory agents to address the significant side effects associated with corticosteroids. This era of drug discovery, driven by the need for safer and more effective treatments for inflammatory conditions like rheumatoid arthritis, set the stage for the emergence of NSAIDs.[2][3][4] The discovery that phenylacetic acid derivatives possessed potent anti-inflammatory, analgesic, and antipyretic properties was a landmark achievement.[5] This led to the synthesis of a plethora of analogues, with researchers meticulously modifying the phenylacetic acid scaffold to optimize potency and minimize adverse effects. The culmination of these efforts was the introduction of iconic drugs like diclofenac, which remains a widely used NSAID to this day.[1][5]

The Art of Synthesis: Crafting Phenylacetic Acid and Its Derivatives

The synthesis of phenylacetic acid and its derivatives has been a subject of extensive research, leading to the development of several robust and versatile methods. The choice of synthetic route often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.

Comparative Analysis of Synthetic Methodologies

The following table provides a comparative overview of the most common methods for the synthesis of phenylacetic acid, highlighting their key reaction conditions and reported yields.

| Synthesis Method | Starting Material | Reagents and Conditions | Reported Yield (%) | Reference(s) |

| Hydrolysis of Benzyl Cyanide | Benzyl Cyanide | H₂SO₄ (aq), heat | 77.5 - 80 | [6] |

| Benzyl Cyanide | HCl (aq), heat | High | [7] | |

| Benzyl Cyanide | Ammonia water, high temperature and pressure | High | ||

| Willgerodt-Kindler Reaction | Acetophenone | Sulfur, Morpholine, p-Toluenesulfonic acid, heat; then NaOH (aq), TEBA, heat | 60 - 80 | [8] |

| Palladium-Catalyzed Carbonylation | 2,4-Dichlorobenzyl chloride | CO, Pd(PPh₃)₂Cl₂, TEAC, NaOH (aq), Xylene, 80°C | up to 95 | [9] |

| Grignard Reaction | Benzyl Chloride | Mg, Dry Ice (CO₂), Ether | ~75 | [7] |

Key Experimental Protocols

This classical method remains a widely used and reliable route for the preparation of phenylacetic acid.

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 700 g of benzyl cyanide, 1150 mL of water, and 840 mL of commercial sulfuric acid.[6]

-

Heat the mixture under reflux with stirring for three hours.[6]

-

After cooling slightly, pour the reaction mixture into 2 L of cold water with stirring to prevent the formation of a solid mass.[6]

-

Filter the precipitated phenylacetic acid.[6]

-

Wash the crude product with hot water by decantation.[6]

-

The crude material can be further purified by distillation under reduced pressure, collecting the fraction boiling at 176–189°C/50 mm.[6]

The Willgerodt-Kindler reaction is a powerful tool for the synthesis of aryl-substituted acetic acids from acetophenones.

Procedure:

-

A mixture of acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol) is refluxed at 120-130°C for 8 hours.[8]

-

After cooling, a 20% aqueous solution of sodium hydroxide and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) are added.[8]

-

The mixture is heated at 100°C for a further 8 hours to facilitate hydrolysis of the intermediate thiomorpholide.[8]

-

Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the phenylacetic acid derivative.[8]

-

The product is collected by filtration and can be purified by recrystallization.[8]

Biological Activity and Drug Development

The therapeutic efficacy of phenylacetic acid derivatives as NSAIDs is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][10] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] The development of selective COX-2 inhibitors was a major breakthrough, offering the potential for potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]

Comparative Biological Activity of Phenylacetic Acid Derivatives

The following table summarizes the in vitro inhibitory activity of selected phenylacetic acid derivatives against COX-1 and COX-2 enzymes, expressed as IC₅₀ values (the concentration required to inhibit enzyme activity by 50%).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Diclofenac | 4.802 | 0.822 | 5.84 | [11] |

| Indomethacin Amide (Compound 7) | >100 | 0.009 | >11,111 | [12] |

| Indomethacin Amide (Compound 19) | >100 | 0.04 | >2,500 | [12] |

| Celecoxib (Reference COX-2 Inhibitor) | 13.02 | 0.49 | 26.57 | [13] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay provides a reliable method for screening potential COX-2 inhibitors.

Materials:

-

Purified human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Arachidonic acid (substrate)

-

COX Probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound at various concentrations or a vehicle control.[14][15][16]

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

-

Prepare a detection solution containing arachidonic acid, the COX probe, and HRP.[14]

-

Initiate the enzymatic reaction by adding the detection solution to each well.[14]

-

Incubate the plate at 37°C for 10-20 minutes.[14]

-

Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[15][16]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 8. researchgate.net [researchgate.net]